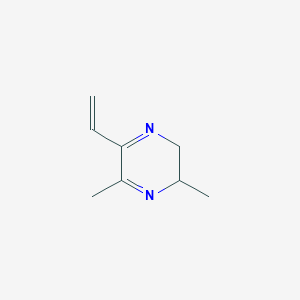
Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl-: is a nitrogen-containing heterocyclic compound It is characterized by a pyrazine ring with specific substituents, including ethenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethylpyrazine with ethenyl-containing reagents under catalytic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethenyl and dimethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce dihydropyrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: It can serve as a scaffold for designing new pharmaceuticals with antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of microbial growth and interference with cellular signaling processes .
Comparison with Similar Compounds
2,3-Dimethylpyrazine: Shares the pyrazine core but lacks the ethenyl group.
5-Ethyl-2,3-dimethylpyrazine: Similar structure with an ethyl group instead of ethenyl.
Uniqueness: Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
649563-98-4 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
5-ethenyl-2,6-dimethyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h4,6H,1,5H2,2-3H3 |
InChI Key |
VNCIHMZBARPDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C(=N1)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















